molecular formula C8H9NO4 B1607156 3-Methoxy-2-methyl-6-nitrophenol CAS No. 38226-14-1

3-Methoxy-2-methyl-6-nitrophenol

Cat. No. B1607156
M. Wt: 183.16 g/mol
InChI Key: HALLABQGZZNRKU-UHFFFAOYSA-N
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Patent
US06211196B1

Procedure details

2.0 g (10.93 mmol) of 3-methoxy-2-methyl-6-nitrophenol (prepared according to R. A. Raphael, P. Ravenscoft, J. Chem. Soc. Perkin Trans. I, (1988), 1823-1828) were added in portions under an argon atmosphere to a suspension of 525 mg (1 2.02 mmol) of NaH in 30 ml of abs. DMF cooled to 0° C. After stirring at 0° C. for 30 min, 1.17 ml (12.70 mmol) of n-propyl bromide were added dropwise. The reaction solution was stirred at 70° C. for 8 h. Subsequently, 70 ml of H2O were added with ice cooling, and the mixture was then concentrated to dryness. The residue was taken up in EA, and the solution was washed 3× with H2O, dried over Na2SO4, and concentrated. Drying in a high vacuum afforded 2.37 g of the title compound in the form of a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
525 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.17 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:13])=[C:5]([OH:12])[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.[H-].[Na+].CN(C=O)C.[CH3:21][CH2:22][CH2:23]Br>O>[CH3:1][O:2][C:3]1[C:4]([CH3:13])=[C:5]([O:12][CH2:21][CH2:22][CH3:23])[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C(=C(C(=CC1)[N+](=O)[O-])O)C
Step Two
Name
Quantity
525 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.17 mL
Type
reactant
Smiles
CCCBr
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 70° C. for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was then concentrated to dryness
WASH
Type
WASH
Details
the solution was washed 3× with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying in a high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C(=C1C)OCCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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